molecular formula C19H19ClN2O3 B2948798 N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide CAS No. 1008694-61-8

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide

Cat. No.: B2948798
CAS No.: 1008694-61-8
M. Wt: 358.82
InChI Key: WMDZVRUGYGWUOJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide is a chemical compound with a molecular weight of 358.82.

Preparation Methods

The synthesis of N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide typically involves the reaction of 5-chloro-2-oxoindoline with 3-phenoxypropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(5-chloro-2-oxo-1-(3-phenoxypropyl)indolin-3-yl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    5-fluoroindole: Used in the synthesis of pharmaceuticals.

Properties

IUPAC Name

N-[5-chloro-2-oxo-1-(3-phenoxypropyl)-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13(23)21-18-16-12-14(20)8-9-17(16)22(19(18)24)10-5-11-25-15-6-3-2-4-7-15/h2-4,6-9,12,18H,5,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDZVRUGYGWUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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